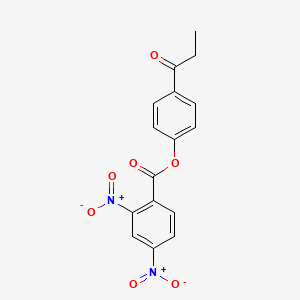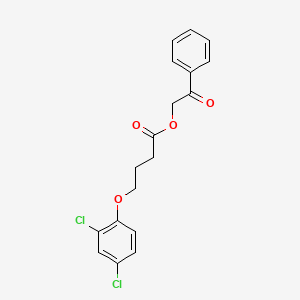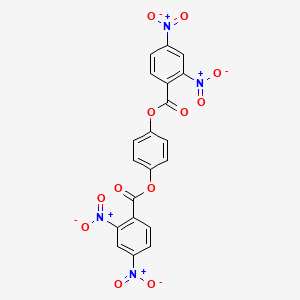![molecular formula C27H19NO3 B10892067 7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10892067.png)
7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound belonging to the class of chromenoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromene fused with a quinoline ring, which is further substituted with a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through various methods. One common approach involves the coupling of 4-hydroxycoumarins with 2-aminobenzyl alcohols in the presence of acetic acid and oxygen as an oxidant. This method is transition-metal free and offers good to excellent yields . Another method involves the use of molecular iodine as a catalyst under microwave irradiation, which facilitates a three-component tandem annulation of 4-hydroxycoumarin, aromatic aldehydes, and aromatic amines .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxygen in the presence of acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acetic acid and oxygen.
Reduction: Sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinolinone derivatives, while substitution reactions can yield a variety of functionalized chromenoquinolines.
Scientific Research Applications
7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Fluorescent Sensors: Due to its chromene structure, it can be used in the development of fluorescent sensors.
Biological Studies: The compound’s derivatives are investigated for their antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-b]quinolin-6-ones: These compounds share a similar core structure and exhibit similar biological activities.
Quinolinyl-pyrazoles: These compounds also have a quinoline ring and are studied for their pharmacological properties.
Uniqueness
7-(2-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxyphenyl group can enhance its interactions with biological targets and improve its solubility in organic solvents.
Properties
Molecular Formula |
C27H19NO3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
13-(2-methoxyphenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C27H19NO3/c1-30-21-12-6-4-10-18(21)24-23-17-9-3-2-8-16(17)14-15-20(23)28-26-19-11-5-7-13-22(19)31-27(29)25(24)26/h2-15,24,28H,1H3 |
InChI Key |
VJIGWNNDPMXBDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-bromophenyl acetate](/img/structure/B10891992.png)
![methyl 3-(3-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoate](/img/structure/B10892000.png)
![5,7-bis(difluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10892016.png)
![4-bromo-N-(4-{[(2E)-2-(2-hydroxy-3,5-dinitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B10892021.png)



![(2-ethoxy-4-{(E)-[(2Z)-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10892039.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10892041.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-tert-butylacetamide](/img/structure/B10892045.png)


